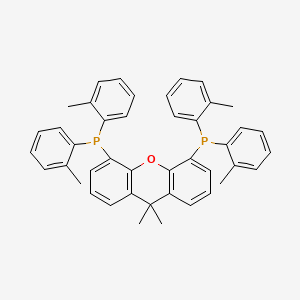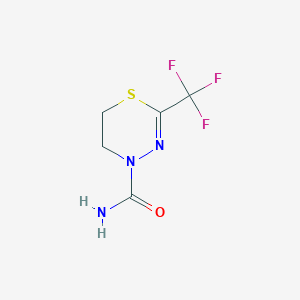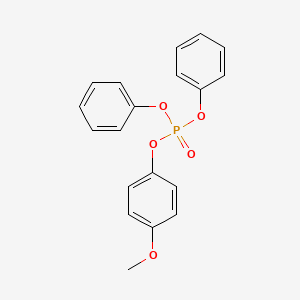
4-Methoxyphenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H17O4P It is characterized by the presence of a phosphate group bonded to a 4-methoxyphenyl group and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl diphenyl phosphate typically involves the reaction of 4-methoxyphenol with diphenylphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
4-Methoxyphenol+Diphenylphosphoryl chloride→4-Methoxyphenyl diphenyl phosphate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine oxides or phosphines.
Substitution: Formation of various substituted phenyl phosphates.
Scientific Research Applications
4-Methoxyphenyl diphenyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Triphenyl phosphate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the methoxy group.
4-Methoxyphenyl phosphate: Lacks the diphenyl groups, resulting in different chemical properties and applications.
Uniqueness: 4-Methoxyphenyl diphenyl phosphate is unique due to the presence of both methoxy and diphenyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
187164-32-5 |
|---|---|
Molecular Formula |
C19H17O5P |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) diphenyl phosphate |
InChI |
InChI=1S/C19H17O5P/c1-21-16-12-14-19(15-13-16)24-25(20,22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
GPQDNTZNGOIWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
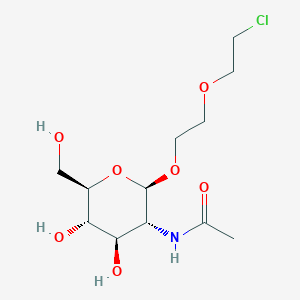
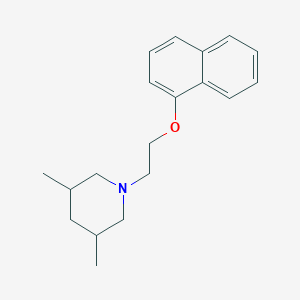
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
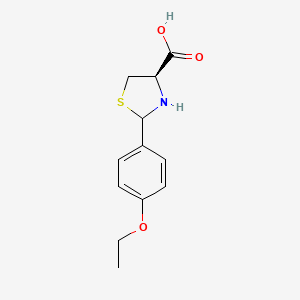
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
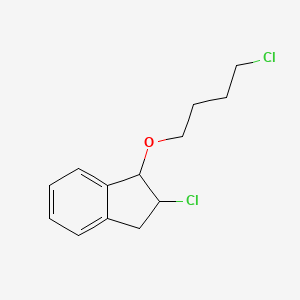
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
